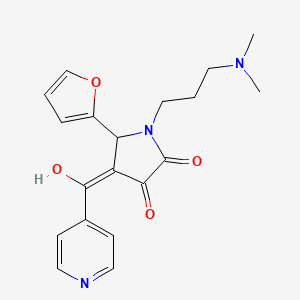

2-Methyl-1-(oxolan-3-yl)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-1-(oxolan-3-yl)propan-2-amine is a chemical compound with the molecular formula C8H17NO . It is also known as N-(tetrahydro-2-furanylmethyl)-2-propanamine .

Molecular Structure Analysis

The molecular structure of this compound consists of a propan-2-amine group attached to an oxolan-3-yl group . The molecular weight of this compound is 143.23 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not available in the sources I found .Applications De Recherche Scientifique

Stability and Degradation in CO2 Capture

A study on the stability of aqueous amine solutions, including 2-amino-2-methyl-1-propanol (AMP), explored their thermal and oxidative degradation in the context of CO2 capture. This research found that sterically hindered alkanolamines like AMP showed more resistance to thermal degradation compared to conventional amines. The presence of oxygen and CO2 significantly influenced the degree of degradation, suggesting potential for AMP in industrial CO2 capture applications, especially when used in blends, such as with piperazine to reduce oxidative degradation (Bougie & Iliuta, 2014).

Absorption of Carbon Dioxide

Research into the absorption of carbon dioxide into aqueous blends of AMP and diethanolamine highlighted the efficacy of these blends in CO2 capture. An experimental and theoretical investigation described the process using a combined mass transfer–reaction kinetics–equilibrium model, indicating the potential of AMP/DEA blends in enhancing CO2 absorption rates (Mandal, Biswas, & Bandyopadhyay, 2003).

Atmospheric Chemistry

A study on secondary organic aerosol formation from the reaction of primary aliphatic amines with NO3 radicals found significant aerosol mass yields. This research suggests implications for atmospheric chemistry, particularly in rural communities with elevated nighttime particulate matter loadings where NO3 levels are significant (Malloy et al., 2008).

Synthetic Applications

In synthetic chemistry, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been explored, leading to the formation of heterocyclic derivatives such as tetrahydrofuran and dioxolane. This research outlines a method for creating complex molecules from simpler precursors, showcasing the versatility of catalytic processes in organic synthesis (Bacchi et al., 2005).

Photosensitized Oxyimination of Alkenes

A novel metal-free photosensitization protocol for oxyimination of unactivated alkenes using oxime carbonate as a bifunctional source has been developed. This method allows for the regioselective introduction of both amine and alcohol functionalities into alkene substrates, demonstrating potential applications in the synthesis of high-value organic molecules (Patra et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-1-(oxolan-3-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,9)5-7-3-4-10-6-7/h7H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUBTEFGDZCAOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2882158.png)

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2882159.png)

![N-Phenyl-2-hexyl[60]fulleropyrrolidine](/img/structure/B2882161.png)

![2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2882164.png)

![2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2882165.png)

![2-chloro-N-{3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2882169.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2882170.png)

![9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B2882174.png)